6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Overview
Description
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a pyridin-2-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through hydrogen bonding and other intermolecular forces .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Pharmacokinetics
The compound’s lipophilicity, which is suggested by its chemical structure, may influence its absorption and distribution within the body .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer and antiviral effects .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of certain metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include alterations in liver and kidney function, changes in blood parameters, and potential damage to specific organs. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in the levels of specific metabolites, which may have downstream effects on cellular function. For example, the compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to an accumulation or depletion of these metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Medicine
In medicine, derivatives of this compound have shown promise in preclinical studies as anti-inflammatory and anticancer agents. Their ability to modulate specific molecular pathways is of great interest for developing new therapeutic agents .
Industry
Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and colorants .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidin-4-ol: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-Methyl-2-(pyridin-3-yl)pyrimidin-4-ol: The position of the pyridinyl group is different, which can influence its binding affinity and selectivity for biological targets.
6-Methyl-2-(pyridin-4-yl)pyrimidin-4-ol: Similar to the above, the position of the pyridinyl group affects its chemical and biological properties.
Uniqueness
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the specific positioning of its substituents, which confers distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCWFVHSABFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369391 | |
Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55417-80-6 | |
Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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